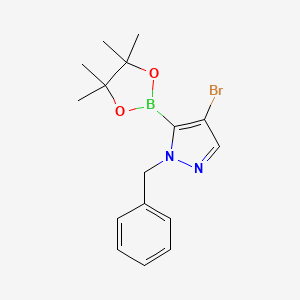
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, also known as PNU-282987, is a highly selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first developed by Pfizer in the early 2000s as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride selectively activates α7 nAChRs, which are known to play a critical role in cognitive function, learning, and memory. Activation of α7 nAChRs leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. This compound also modulates the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has analgesic and anti-inflammatory effects and has been investigated for its potential use in the treatment of addiction. This compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. It also modulates the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is its high selectivity for α7 nAChRs, which reduces the risk of off-target effects. It also has a long half-life, which allows for sustained activation of α7 nAChRs. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, its effects on cognitive function may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
Future research on (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride could focus on its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. It could also be investigated for its potential use in the treatment of pain, inflammation, and addiction. Further studies could also explore the underlying mechanisms of this compound's effects on cognitive function and the potential for combination therapies with other drugs. Finally, the development of more water-soluble formulations of this compound could improve its bioavailability and facilitate its use in vivo.
Méthodes De Synthèse
The synthesis of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves the reaction of (R)-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting compound is then purified by column chromatography to obtain this compound as a hydrochloride salt.
Applications De Recherche Scientifique
(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has been extensively studied for its potential therapeutic effects on cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been investigated for its potential use in the treatment of pain, inflammation, and addiction.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-10-4-6-12-7-10)14-8-9-3-1-2-5-13-9;/h1-3,5,10,12H,4,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKJHHJNHRELE-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)
![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)

![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)